赭曲霉毒素C

描述

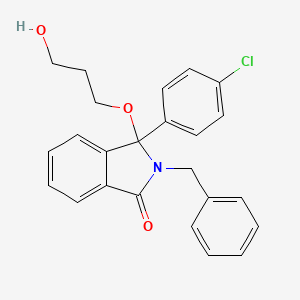

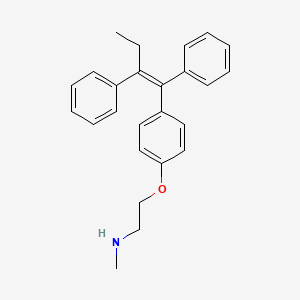

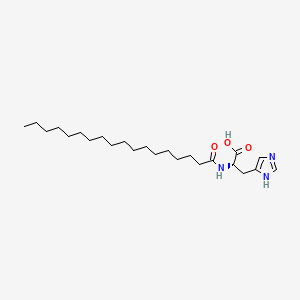

Ochratoxin C is a metabolite of Aspergillus ochraceus Ochratoxin C belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

科学研究应用

霉菌毒素研究

赭曲霉毒素C,与其他赭曲霉毒素一样,是由某些曲霉属物种(如赭曲霉或黑曲霉)和一些青霉属物种,特别是P. verrucosum 产生的霉菌毒素。 它在霉菌毒素的研究中发挥着重要作用,包括其流行、健康影响和不断发展的预防策略 .

毒理学研究

This compound用于毒理学研究,以了解霉菌毒素对健康的影響。 需要注意的是,赭曲霉毒素A是该类毒素中最普遍和最相关的形式,而赭曲霉毒素B和C通常被认为是次要的 .

食品安全

This compound经常出现在各种食品中,使其成为食品安全研究的关键组成部分。 它经常在所有类型的谷物和谷物制品中被检测到,但也出现在咖啡、可可、葡萄、葡萄干、葡萄酒、大豆、香料、坚果、豆类、甘草和啤酒中 .

动物健康

This compound,与其他霉菌毒素一样,会对动物健康产生重大影响。 它经常出现在动物饲料中,其存在会导致动物出现各种健康问题 .

生物降解研究

对this compound生物降解的研究正在进行中。一些物种,如毛霉属、红酵母属和隐球菌属。 已显示出在通过酰胺键断裂和释放OTα来生物降解赭曲霉毒素A的能力方面取得了可喜的成果 .

生物传感器开发

This compound用于开发用于检测食品中霉菌毒素的生物传感器。 由于结合反应,生物分子吸附层在芯片表面的厚度增加会导致干涉光谱向更高波长移动 .

作用机制

Target of Action

Ochratoxin C (OTC) is a secondary metabolite produced by certain Aspergillus and Penicillium species .

Mode of Action

It’s believed to inhibit protein synthesis and energy production, induce oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It’s also known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .

Biochemical Pathways

It impairs mitochondrial respiration and oxidative phosphorylation through impairment of the mitochondrial membrane and by inhibition of succinate-supported electron transfer activities of the respiratory chain . It also induces oxidative stress and disrupts intracellular signal transduction at nanomolar concentrations .

Pharmacokinetics

For ochratoxin a, it’s known that it’s absorbed from the stomach and the jejunum without known specific transport mechanisms . In a study on lactating sows, the peak plasma concentrations of OTA were observed at 9 hours following administration, and the terminal elimination half-life was recorded at 78.47 hours .

Result of Action

Ochratoxin a is known to cause severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It’s also known to induce extracellular acidification leading to cell death in renal proximal tubules .

Action Environment

Moderate and cold climate are mainly associated with Penicillium verrucosum, while warm and tropical with Aspergillus ochraceus . It’s also known that Ochratoxin A production is driven by the high osmolarity glycerol (HOG) signaling cascade, which is activated by osmotic stress .

生化分析

Biochemical Properties

Ochratoxin C plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with several enzymes and proteins, including carboxypeptidase A and Y, which are involved in the degradation of ochratoxins . The interaction between ochratoxin C and these enzymes involves binding to the active site, leading to inhibition of their catalytic activity. Additionally, ochratoxin C has been shown to interact with albumin, which affects its distribution and toxicity in the body .

Cellular Effects

Ochratoxin C exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . Ochratoxin C also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis . Furthermore, ochratoxin C influences gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of ochratoxin C involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Ochratoxin C binds to the active sites of enzymes such as carboxypeptidase A and Y, leading to their inhibition . This inhibition disrupts protein synthesis and other cellular processes. Additionally, ochratoxin C induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression . The compound also affects the expression of genes involved in stress responses and metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ochratoxin C have been observed to change over time. The stability and degradation of ochratoxin C can influence its long-term effects on cellular function. Studies have shown that ochratoxin C is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its toxicity . Long-term exposure to ochratoxin C has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of ochratoxin C vary with different dosages in animal models. At low doses, ochratoxin C has been shown to cause mild oxidative stress and minor alterations in cellular function . At higher doses, ochratoxin C can induce severe toxicity, including kidney and liver damage, immunosuppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages lead to significant toxic effects, while lower dosages may have minimal impact .

Metabolic Pathways

Ochratoxin C is involved in several metabolic pathways, including hydroxylation, dechlorination, and conjugation . These pathways are mediated by enzymes such as cytochrome P450, which play a role in the detoxification and elimination of ochratoxin C from the body . The metabolic pathways of ochratoxin C can influence its toxicity and persistence in the body, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Ochratoxin C is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and excretion . The distribution of ochratoxin C within the body can affect its localization and accumulation in specific tissues, influencing its toxicity and overall impact on health .

Subcellular Localization

The subcellular localization of ochratoxin C plays a crucial role in its activity and function. Ochratoxin C has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its interactions with biomolecules and its ability to induce cellular damage. Additionally, post-translational modifications and targeting signals may direct ochratoxin C to specific organelles, further influencing its activity and toxicity .

属性

IUPAC Name |

ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZWRPHVVDAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347047 | |

| Record name | AC1LDF9C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18496-58-7, 4865-85-4 | |

| Record name | AC1LDF9C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochratoxin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)